

UPLC/HPLC chromatographic conditions for 4-Chloro-4'-fluorobutyrophenone-d4

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Compound of Interest

Compound Name: 4-Chloro-4'-fluorobutyrophenone-d4

Cat. No.: B15292592

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Application Note: UPLC/HPLC Analysis of 4-Chloro-4'-fluorobutyrophenone-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive reverse-phase Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **4-Chloro-4'-fluorobutyrophenone-d4**. This deuterated internal standard is crucial for the accurate quantification of 4-Chloro-4'-fluorobutyrophenone, a key intermediate in the synthesis of various pharmaceutical compounds, including antipsychotic drugs like Haloperidol. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a formic acid buffer, ensuring high resolution and reproducible results suitable for research, drug development, and quality control applications.

Introduction

4-Chloro-4'-fluorobutyrophenone is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly within the butyrophenone class of antipsychotics.^[1] Accurate quantification of this intermediate is essential for process optimization and quality assurance in drug manufacturing. The use of a stable isotope-labeled

internal standard, such as **4-Chloro-4'-fluorobutyrophenone-d4**, is the gold standard for achieving high precision and accuracy in chromatographic assays by compensating for variations in sample preparation and instrument response. This document provides a detailed protocol for the chromatographic separation and detection of **4-Chloro-4'-fluorobutyrophenone-d4** using both UPLC and HPLC systems.

Experimental Protocols

Sample Preparation

A clean sample is paramount for achieving accurate and reproducible chromatographic results. [2] The following protocol outlines a general procedure for preparing a standard solution of **4-Chloro-4'-fluorobutyrophenone-d4**.

Materials:

- **4-Chloro-4'-fluorobutyrophenone-d4** reference standard
- Acetonitrile (HPLC or UPLC grade)
- Methanol (HPLC or UPLC grade)
- Deionized water (18.2 MΩ·cm)
- 0.2 µm syringe filters

Procedure:

- Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of **4-Chloro-4'-fluorobutyrophenone-d4** and dissolve it in 10 mL of acetonitrile in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
- Filtration: Prior to injection, filter all solutions through a 0.2 µm syringe filter to remove any particulate matter that could interfere with the chromatographic system.[3]

Chromatographic Conditions

The following conditions are recommended as a starting point and can be optimized for specific instrumentation and applications. A reverse-phase C18 column is employed due to the hydrophobic nature of the analyte.[\[4\]](#)

Table 1: UPLC Chromatographic Conditions

Parameter	Value
Column	Waters Acuity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	0-0.5 min: 30% B, 0.5-2.5 min: 30-95% B, 2.5-3.0 min: 95% B, 3.0-3.1 min: 95-30% B, 3.1-4.0 min: 30% B
Flow Rate	0.5 mL/min
Injection Volume	2 µL
Column Temperature	40 °C
Detection	UV at 254 nm

Table 2: HPLC Chromatographic Conditions

Parameter	Value
Column	Hypersil BDS C18, 3 µm, 4.0 x 100 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-1 min: 30% B, 1-7 min: 30-95% B, 7-8 min: 95% B, 8-8.1 min: 95-30% B, 8.1-10 min: 30% B
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	35 °C
Detection	UV at 254 nm

Data Presentation

Quantitative data obtained from the analysis should be summarized for clarity and easy comparison.

Table 3: Example Quantitative Data Summary

Analyte	Retention Time (min)	Peak Area	Concentration (µg/mL)
4-Chloro-4'-fluorobutyrophenone-d4	[Insert Value]	[Insert Value]	[Insert Value]
[Standard 1]	[Insert Value]	[Insert Value]	[Insert Value]
[Standard 2]	[Insert Value]	[Insert Value]	[Insert Value]
[Standard ...]	[Insert Value]	[Insert Value]	[Insert Value]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the UPLC/HPLC analysis of **4-Chloro-4'-fluorobutyrophenone-d4**.



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Caption: General workflow for the analysis of **4-Chloro-4'-fluorobutyrophenone-d4**.

Discussion

The provided UPLC and HPLC methods offer a reliable approach for the analysis of **4-Chloro-4'-fluorobutyrophenone-d4**. The use of a C18 column provides good retention and separation for this relatively non-polar compound. A gradient elution is employed to ensure efficient elution and good peak shape. The mobile phase, consisting of acetonitrile and water with a formic acid modifier, is a common and effective choice for the analysis of butyrophenones and related aromatic ketones. Formic acid helps to control the silanol activity of the stationary phase and ensures good peak symmetry.

The detection wavelength of 254 nm is chosen based on the UV absorbance of the butyrophenone chromophore. For higher sensitivity and selectivity, especially in complex matrices, coupling the liquid chromatography system to a mass spectrometer (LC-MS) is recommended. In such cases, the formic acid in the mobile phase also serves as a proton source for electrospray ionization.

Method validation according to ICH guidelines should be performed to ensure the suitability of the method for its intended purpose. This would include assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

This application note provides a comprehensive and detailed protocol for the UPLC/HPLC analysis of **4-Chloro-4'-fluorobutyrophenone-d4**. The outlined methods, including sample preparation and chromatographic conditions, serve as a robust starting point for researchers, scientists, and drug development professionals. The provided workflow diagram and data presentation tables offer a clear framework for conducting and documenting the analysis. This methodology is anticipated to be a valuable tool in the accurate quantification of this important internal standard in various pharmaceutical applications.

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